

Application Notes: Radiprodil Dihydrate for In Vivo Rodent Studies

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Compound of Interest

Compound Name: Radiprodil dihydrate

Cat. No.: B12785250

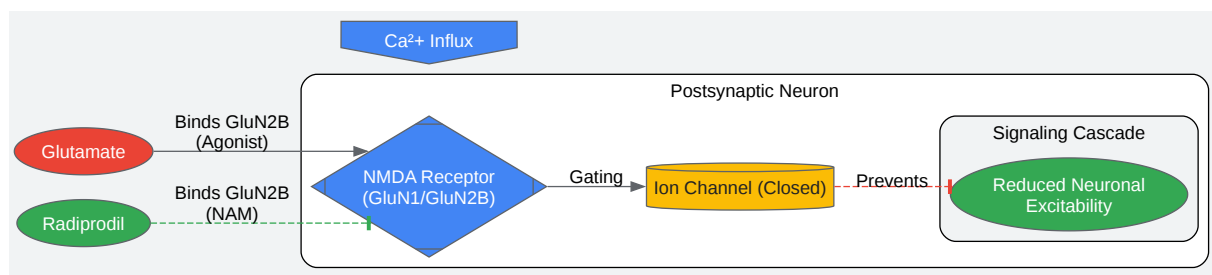
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Introduction

Radiprodil is a potent and selective negative allosteric modulator (NAM) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] NMDA receptors are crucial mediators of excitatory synaptic transmission in the brain, and their dysfunction is implicated in various neurological disorders.[2] By selectively targeting GluN2B-containing NMDA receptors, radiprodil offers a focused therapeutic approach to modulate glutamatergic signaling. Its mechanism of action makes it a valuable tool for investigating conditions associated with NMDA receptor hyperactivity, such as certain forms of epilepsy and neurodevelopmental disorders.[3][4][5] Preclinical studies in rodents have demonstrated its anticonvulsant effects, particularly in models of generalized seizures.[6][7]

Mechanism of Action

Radiprodil exerts its effect by binding to an allosteric site on the GluN2B subunit of the NMDA receptor. This binding event reduces the probability of the ion channel opening in response to the binding of the agonists glutamate and glycine. The result is a decrease in calcium (Ca^{2+}) influx into the neuron, thereby dampening excessive neuronal excitation. This targeted modulation is particularly relevant in developmental stages or pathological conditions where the expression of GluN2B subunits is prevalent.[1][6]



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Figure 1. Radiprodil's mechanism of action on the NMDA receptor.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical rodent studies with radiprodil.

Table 1: Effective Doses of Radiprodil in Rodent Seizure Models

Species/Strain	Seizure Model	Effective Dose (ED50 or Significant Effect)	Administration Route	Reference
Mouse (DBA/2)	Audiogenic Seizure	ED50: 2.1 mg/kg	Intraperitoneal (i.p.)	[6] [7]
Mouse (Grin2aS/S)	Audiogenic Seizure	1.5, 3, and 10 mg/kg (dose- dependent reduction)	Not specified	[8]
Rat (Wistar)	PTZ-induced (Postnatal Day 12)	3 mg/kg (significant protection)	Not specified	[6] [7]

| Rat (Wistar) | PTZ-induced (Postnatal Day 12) | 10 mg/kg (complete abolition of tonic seizures) | Oral (p.o.) | [\[6\]](#)[\[9\]](#) |

Table 2: Mean Systemic Exposure to a Radiprodil Metabolite (SB636406) Following Repeat Oral Administration

Species	Dose (mg/kg/day)	Sex	Cmax (µg/mL)	AUC0-24 (µg.h/mL)
Rat (6 weeks)			Day 1	End of Study (Day 43)
	15	F	5.37	45.9
	15	M	10.5	28.7
	50	F	22.1	221
	50	M	36.3	120
Dog (7 Days)			Day 1	End of Study (Day 7)
	20	M	5.32	39.2
	20	F	14.8	31.7
	50	M	21.1	46.8
	50	F	25.7	41.1

Note: This data is for a metabolite of radiprodil and provides an indication of exposure in repeat-dose studies.

Experimental Protocols

This section provides a detailed methodology for an in vivo study to assess the anticonvulsant efficacy of **radiprodil dihydrate** in a rodent model.

Protocol 1: Pentylentetrazole (PTZ)-Induced Seizure Model in Juvenile Rats

This protocol is designed to evaluate the efficacy of radiprodil in a model of generalized tonic-clonic seizures.^{[10][11][12][13]} It is particularly relevant given that radiprodil shows age-dependent effects, with the highest potency in juvenile rats (Postnatal Day 12).^{[1][6]}

1. Materials

- **Radiprodil dihydrate**
- Vehicle (e.g., 0.9% saline with 0.5% Tween 80)
- Pentylenetetrazole (PTZ)
- Male Wistar rat pups (Postnatal Day 12)[6]
- Standard animal cages
- Dosing syringes and needles (appropriate for oral gavage or i.p. injection)
- Observation chambers (transparent)
- Timer

2. Radiprodil Dihydrate Preparation

- Prepare a stock solution of **radiprodil dihydrate** in the chosen vehicle. Radiprodil has been formulated as granules for oral suspension in clinical settings.[6][14] For preclinical studies, a suspension can be prepared.
- Vortex thoroughly to ensure a homogenous suspension before each administration.
- Prepare fresh on the day of the experiment.
- Dose calculations should be based on the weight of the animal (mg/kg). Doses of 3 mg/kg and 10 mg/kg have been shown to be effective.[6][9]

3. Experimental Procedure

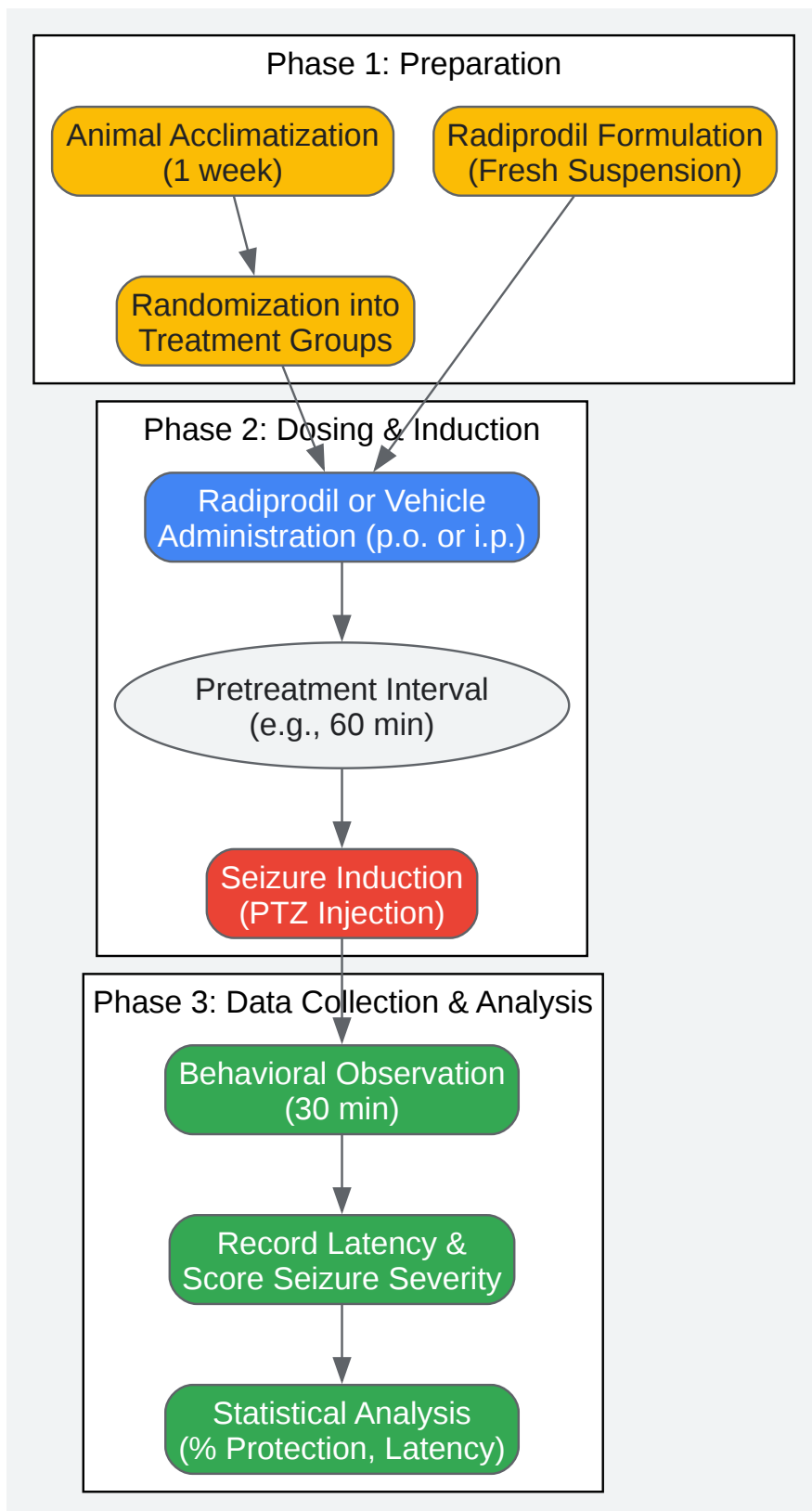
- **Animal Acclimatization:** Allow animals to acclimate to the facility for at least one week before the experiment. House them under standard conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
- **Grouping:** Randomly assign animals to treatment groups (e.g., Vehicle, Radiprodil 3 mg/kg, Radiprodil 10 mg/kg). A minimum of 8 animals per group is recommended.

- Administration:
 - Administer the assigned treatment (vehicle or radiprodil) via the chosen route (e.g., oral gavage or intraperitoneal injection). The volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg for oral gavage).
 - The timing of administration should be based on the pharmacokinetic profile of the compound. For radiprodil, peak plasma concentrations in humans are observed around 4 hours post-dose, which can be a starting point for determining the pretreatment interval.[\[9\]](#)
[\[15\]](#)[\[16\]](#)
- Seizure Induction:
 - At the determined pretreatment time point, administer a convulsant dose of PTZ (e.g., 70 mg/kg, subcutaneously).[\[13\]](#)
 - Immediately after PTZ injection, place the animal in an individual observation chamber.
- Observation and Scoring:
 - Observe each animal for 30 minutes post-PTZ injection.[\[13\]](#)
 - Record the latency to the first seizure and the seizure severity.
 - The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure.[\[6\]](#)
 - A common scoring system (e.g., Racine scale) can be used to quantify seizure severity.

4. Data Analysis

- The primary efficacy endpoint can be analyzed as the percentage of animals in each group protected from the tonic hindlimb extension.
- Use statistical tests such as Fisher's exact test to compare proportions between groups.
- Analyze latency to seizure onset using ANOVA or Kruskal-Wallis test, followed by appropriate post-hoc tests.

- A p-value of <0.05 is typically considered statistically significant.



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